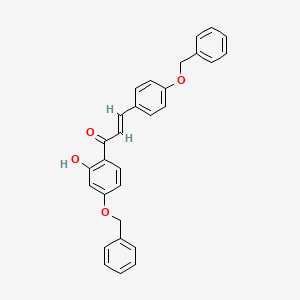
2'-Hydroxy-4,4'-bis(benzyloxy)chalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2’-Hydroxy-4,4’-bis(benzyloxy)chalcone” is a type of chalcone, which is an aromatic ketone that forms the central core of many important biological compounds . The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system .
Synthesis Analysis
Chalcones are structurally one of the most diverse groups of flavonoids and can easily cyclize to form a flavonoid structure, which is an isomeric key step for the skeletal modification of chalcones . The chemistry of chalcones is still an attraction among organic chemists due to the open-chain model and the feature of skeletal modification to produce a new class of organic compounds .
Molecular Structure Analysis
The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system . In chalcones, two aromatic rings and the electrophilic α, β-unsaturated carbonyl system are in continuous conjugation . This may be the reason for their low redox potential, stability, electron transfer reactions, and more importantly, for their promising biological activities .
Chemical Reactions Analysis
Chalcones can exist in both trans (E) and cis (Z) isomers, but the Z conformer is most unstable due to steric effects of ring A with the carbonyl group . The chemistry of chalcones is still an attraction among the organic chemists from ancient days, due to the open-chain model and the feature of skeletal modification to produce a new class of organic compounds .
Physical And Chemical Properties Analysis
A structural design like 2′-hydroxylation or 2′-, 3′-dihydroxylation, 2,3,4-trihydroxylation, and 4-dimethylamino groups in chalcones is more essential and capable of possessing a wide range of pharmacological activities including antioxidant activity and antibacterial activities .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activities
Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system, exhibit a broad spectrum of biological activities and clinical potential against various diseases. They are synthesized through methods such as Aldol condensation and Claisen-Schmidt condensation, offering a versatile backbone for further chemical modifications (Chavan Bb et al., 2016). Their significant biological activities include antimicrobial, anti-inflammatory, analgesic, and anticancer properties, among others, making them a focal point for pharmaceutical research.
Antioxidant and Anti-inflammatory Applications
Recent advances in understanding the antioxidant activity and mechanisms of chalcone derivatives have been highlighted, especially their potential in scavenging reactive oxygen species (ROS) and metal chelation abilities. These mechanisms, studied through density functional theory (DFT) calculations, underscore the versatility of chalcones as potent antioxidants, which is critical for mitigating oxidative stress in various pathological conditions (Ankit Mittal et al., 2022).
Antidiabetic Properties
Chalcones have been identified as promising anti-diabetic agents, exhibiting effects on therapeutic targets such as dipeptidyl peptidase 4 (DPP-4), glucose transporter type 4 (GLUT4), and sodium glucose cotransporter 2 (SGLT2), among others. Their structural features, including the presence of hydroxyl, prenyl, and geranyl groups, significantly influence their anti-diabetic activity, demonstrating the potential for developing new therapeutic agents for diabetes management (Sónia Rocha et al., 2020).
Anticancer Activities
The exploration of chalcone scaffolds as anticancer drugs has shown that these compounds, through their 1,3-diaryl-2-propen-1-one structure, exhibit broad anticancer activities against various cancerous cell lines. This review emphasizes the significance of chalcones in cancer treatment, detailing their mechanisms of action, including cell cycle arrest and apoptosis induction, and highlighting their potential as novel anticancer agents with minimal toxicity (Shefali Shukla et al., 2020).
Mecanismo De Acción
Chalcones are active lead molecules in medicinal chemistry for the discovery of new drugs . They exhibit a wide range of therapeutic activities, such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity, and mutagenic properties .
Direcciones Futuras
Chalcones continue to show promise for new drug investigations . Researchers have explored new approaches for the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects . These chalcone derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties . This suggests that chalcones, including “2’-Hydroxy-4,4’-bis(benzyloxy)chalcone”, may have significant therapeutic potential against various diseases in the future.
Propiedades
IUPAC Name |
(E)-1-(2-hydroxy-4-phenylmethoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O4/c30-28(27-17-16-26(19-29(27)31)33-21-24-9-5-2-6-10-24)18-13-22-11-14-25(15-12-22)32-20-23-7-3-1-4-8-23/h1-19,31H,20-21H2/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJNAMHGUAYTFA-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2694735.png)

![3-benzyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2694739.png)
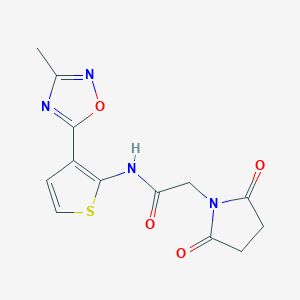


![(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone](/img/structure/B2694745.png)
![N-[1-[(3-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide](/img/structure/B2694746.png)
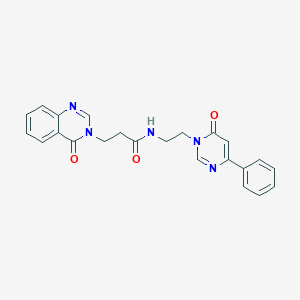
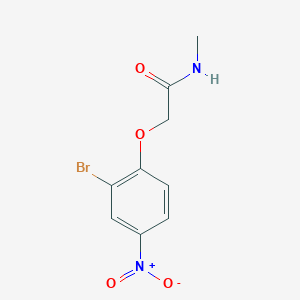
![2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2694749.png)
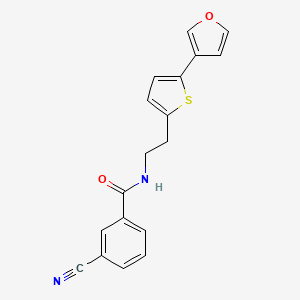
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2694753.png)

